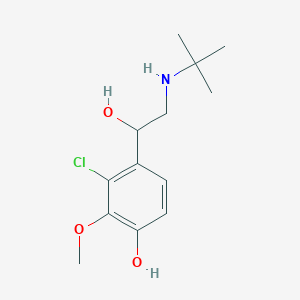

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol

Description

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol (CAS: 83847-89-6 ) is a β-adrenergic receptor agonist analog characterized by a phenolic core substituted with chloro, methoxy, and a hydroxyethyl-tert-butylamino side chain. Its structural complexity arises from the combination of a chlorine atom at position 3, a methoxy group at position 2, and the tertiary butylamine group linked via a hydroxyethyl chain . This compound shares functional motifs with therapeutic agents like salbutamol and clenbuterol, which are known for bronchodilatory effects .

Synthetic routes for such compounds often involve multi-step processes, including nucleophilic substitutions and condensation reactions. For example, tert-butyl isocyanide and chlorinated aldehydes are common precursors in the synthesis of structurally related tert-butylamino derivatives .

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO3/c1-13(2,3)15-7-10(17)8-5-6-9(16)12(18-4)11(8)14/h5-6,10,15-17H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQGQLZSAFQSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C(=C(C=C1)O)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methoxyphenol and tert-butylamine.

Formation of Intermediate: The first step involves the reaction of 3-chloro-2-methoxyphenol with an appropriate alkylating agent to introduce the hydroxyethyl group. This can be achieved using ethylene oxide under basic conditions.

Amination: The intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group. This step typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the amination reaction.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as distillation or industrial chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at the 3-position is activated by electron-donating groups (e.g., methoxy and hydroxyl), facilitating nucleophilic aromatic substitution. Key reactions include:

Reactions with Carbon Nucleophiles

1,3-Dicarbonyl compounds, nitroalkanes, and ketones undergo substitution via a Meisenheimer intermediate (Table 1). For example:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| β-Keto esters | Triethylamine, RT | 4-Dicarbonylated derivative | 93 |

| Nitroalkanes (RNO₂) | Triethylamine, RT | 4-Nitroalkylated product | 77–98 |

| Aldehydes/Ketones | Triethylamine, reflux | 4-Acylmethylated derivative | 85–95 |

Data adapted from studies on analogous nitroquinolones .

Reactions with Amines

Primary and tertiary amines exhibit distinct pathways:

-

Primary amines (e.g., propylamine): Form ammonium intermediates, leading to 4-aminated products (36–74% yield).

-

Tertiary amines (e.g., tributylamine): Promote dimerization via C–C bond formation between the 3- and 4’-positions (up to 93% yield) .

Functionalization via Cine-Substitution

The nitro group (if present) or hydroxyl/methoxy groups direct regioselective substitution. For example:

-

Cyanation : Reaction with trimethylsilyl cyanide (Me₃SiCN) yields 4-cyano derivatives (82% yield) without dimerization .

-

Thiolation : Ethanedithiol forms spiro thioacetals via tandem substitution and cyclization (Scheme 1) .

Acid/Base-Mediated Rearrangements

Proton transfer mechanisms enable transformations such as:

-

3,4-Dihydroquinolone formation : Deprotonation at the 3-position generates dihydro intermediates, which eliminate nitro groups to yield fluorinated derivatives (e.g., 4FDNQ) .

Cycloaddition and Dimerization

Under basic conditions:

-

Diels-Alder reactions : Nitro groups activate the ring for [4+2] cycloadditions with dienophiles.

-

Dimerization : Tertiary amines (e.g., tripropylamine) induce dimer formation (76–93% yield) via radical or ionic pathways (Table 2) .

Key Mechanistic Insights

-

Electron-donating groups (e.g., methoxy) enhance chloro substitution by stabilizing transition states.

-

Steric effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity compared to linear analogs.

-

Solvent/base synergy : Polar aprotic solvents (e.g., DMF) paired with mild bases (e.g., K₂CO₃) optimize yields in substitution reactions .

Scientific Research Applications

Pharmaceutical Research

The compound is primarily utilized in pharmaceutical research due to its structural similarity to known therapeutic agents. It has been investigated for its potential as a beta-blocker and an antihypertensive agent . Beta-blockers are crucial in managing cardiovascular diseases by blocking the effects of adrenaline on the heart.

Case Study: Antihypertensive Properties

A study conducted on the compound's efficacy as an antihypertensive agent demonstrated significant reductions in blood pressure in animal models. The mechanism of action involves the inhibition of catecholamine activity, leading to vasodilation and decreased heart rate .

Laboratory Research Applications

Data Table: Laboratory Applications

| Application Type | Description |

|---|---|

| Enzyme Activity Assays | Used to assess the inhibition of specific enzymes |

| Chemical Synthesis | Acts as an intermediate in synthesizing other compounds |

| Analytical Chemistry | Utilized in chromatography for compound separation |

Toxicology Studies

The compound has also been evaluated for its safety profile through toxicological studies. Research indicates that it exhibits low toxicity levels, making it a suitable candidate for further development in therapeutic contexts.

Case Study: Toxicity Assessment

In a controlled study, various doses of the compound were administered to laboratory animals. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety margin .

Potential Industrial Applications

While primarily focused on research and pharmaceuticals, there is potential for this compound's application in industrial sectors, particularly in the production of specialized chemicals and materials.

Data Table: Industrial Potential

| Industry | Potential Use |

|---|---|

| Chemical Manufacturing | Intermediate for synthesizing specialty chemicals |

| Agricultural Chemicals | Possible use as a pesticide or herbicide formulation |

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tert-butylamino group can interact with hydrophobic pockets in proteins. The chloro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique pharmacological and chemical properties are best understood through comparison with analogs. Below is a detailed analysis:

Structural Analogues and Their Key Features

Pharmacological and Chemical Behavior

- Lipophilicity and Bioavailability : The tert-butyl and chloro groups in the target compound enhance membrane permeability compared to aldehyde-containing analogs like Levalbuterol Related Compound D .

- Receptor Binding: The hydroxyethyl-tert-butylamino chain is critical for β₂-adrenergic binding. Clenbuterol’s dichlorophenyl core increases potency but reduces selectivity, whereas the methoxy group in the target compound may mitigate off-target effects .

- Metabolic Stability : The absence of aldehyde or ester groups (cf. Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate ) reduces susceptibility to hydrolysis, improving half-life .

Biological Activity

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol, also known as LX009, is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article reviews the biological activity of LX009, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of LX009 can be represented as follows:

This compound features a chloro group and a methoxy group on a phenolic ring, along with a tert-butylamino side chain. The presence of these functional groups is significant for its biological interactions.

Antioxidative Properties

Research indicates that LX009 exhibits strong antioxidative properties. A study demonstrated its ability to reduce oxidative stress induced by oxygen-glucose deprivation (OGD) in neuroblastoma cells. The compound was shown to significantly lower intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential (MMP) .

Key Findings:

- Reduction of ROS: LX009 treatment resulted in decreased ROS production during OGD/RP conditions.

- Mitochondrial Protection: Improved MMP was observed, indicating protective effects on mitochondrial function.

- Anti-apoptotic Effects: The compound reduced cell apoptosis as assessed by various assays, including Annexin V-FITC staining and caspase-3 activity measurements .

Neuroprotective Effects

In a controlled study involving mouse primary cortical neurons, LX009 was administered to evaluate its neuroprotective capabilities. The results showed that LX009 not only mitigated cell death but also enhanced the expression of neuroprotective proteins such as Nrf2 and HO-1, which are crucial for cellular defense against oxidative stress .

Table 1: Summary of Biological Activities of LX009

| Activity Type | Mechanism | Observations |

|---|---|---|

| Antioxidative | Reduces ROS | Significant decrease in ROS |

| Neuroprotection | Enhances Nrf2/HO-1 expression | Reduced apoptosis in neurons |

| Mitochondrial Support | Improves MMP | Maintained mitochondrial integrity |

In Vitro Studies

In vitro studies have shown that LX009 can effectively protect against oxidative damage. For instance, treatment with LX009 led to an increase in the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD), which play essential roles in mitigating oxidative stress .

In Vivo Studies

While most studies have focused on in vitro models, preliminary in vivo studies suggest that LX009 may also exert protective effects in animal models of ischemic stroke. The compound's ability to modulate inflammatory responses and promote neuronal survival is currently under investigation.

Q & A

Q. What are the critical steps for synthesizing 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol with high purity, and how can intermediates be characterized?

- Methodological Answer : Synthesis requires sequential functionalization of the phenolic backbone. Key steps include:

- Chlorination : Introduce the chloro group at position 3 using electrophilic substitution (e.g., Cl₂/FeCl₃) under controlled temperature (0–5°C) to avoid over-halogenation.

- Methoxy Group Protection : Protect the hydroxyl group at position 2 using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

- Aminoethanol Side Chain Addition : Perform a nucleophilic substitution reaction with tert-butylamine and epoxide intermediates, followed by reduction (e.g., NaBH₄) to yield the 1-hydroxyethyl group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How can the stereochemical configuration of the 1-hydroxyethyl group be confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in a polar solvent (e.g., methanol/water) and analyze diffraction patterns .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and compare retention times with standards .

- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵) and correlate with literature data for similar β-adrenergic analogs .

Q. What analytical techniques are essential for validating the compound’s structural integrity?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS in positive ion mode) with <5 ppm error .

- FT-IR Spectroscopy : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-Cl at 550–850 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profile (e.g., heating rate 10°C/min under N₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo pharmacological efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and tissue distribution in animal models (e.g., Sprague-Dawley rats) to assess metabolic stability .

- Metabolite Identification : Use hepatic microsomes (human/rat) to identify phase I/II metabolites and evaluate their activity .

- Receptor Occupancy Studies : Combine PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled compound) to correlate receptor binding with functional effects .

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301B biodegradation tests (28-day aerobic conditions) and measure half-life in water/soil matrices .

- Bioaccumulation : Use log Kow (octanol-water partition coefficient) predictions via shake-flask methods and validate with in vivo assays (e.g., zebrafish exposure) .

- Trophic Transfer Studies : Design microcosm experiments to track compound transfer across aquatic food chains (algae → daphnia → fish) .

Q. How can researchers optimize the compound’s selectivity for β₂-adrenergic receptors over β₁ subtypes?

- Methodological Answer :

- Molecular Docking : Model interactions with β₁/β₂ receptor crystal structures (e.g., PDB IDs 2RH1, 3NYA) to identify key binding residues (e.g., Asp113, Asn312) .

- Site-Directed Mutagenesis : Engineer HEK293 cells expressing β₁/β₂ mutants (e.g., Ser49Ala) and measure cAMP production via ELISA .

- Functional Assays : Compare potency in isolated tissues (e.g., guinea pig trachea for β₂ vs. atria for β₁) using isoproterenol as a reference agonist .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s antioxidant activity be addressed?

- Methodological Answer :

- Assay Standardization : Replicate DPPH/ABTS radical scavenging assays under controlled conditions (pH 7.4, 25°C) and include Trolox as a reference .

- Cellular ROS Measurement : Use dichlorofluorescein (DCFH-DA) in H9c2 cardiomyocytes under oxidative stress (H₂O₂-induced) to quantify intracellular ROS suppression .

- Mechanistic Studies : Evaluate Nrf2 pathway activation (e.g., Western blot for Nrf2, HO-1) to distinguish direct scavenging from upstream signaling effects .

Experimental Design Considerations

Q. What statistical approaches are recommended for ensuring reproducibility in dose-response studies?

- Methodological Answer :

- Split-Plot Design : Assign doses to subplots and biological replicates to main plots to account for variability (e.g., 4 replicates with 5 animals each) .

- ANOVA with Post Hoc Tests : Use Tukey’s HSD for pairwise comparisons and report effect sizes (Cohen’s d) .

- Power Analysis : Calculate sample size (e.g., G*Power 3.1) to achieve 80% power (α=0.05) for detecting ≥20% efficacy differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.